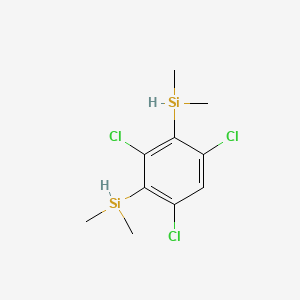
Chloropentamethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloropentamethylbenzene is an organic compound with the molecular formula C₁₁H₁₅Cl . It is a derivative of benzene, where five hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by a chlorine atom. This compound is known for its unique structural properties and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloropentamethylbenzene can be synthesized through the chlorination of pentamethylbenzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom by a chlorine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of chlorine gas into a reactor containing pentamethylbenzene and a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Chloropentamethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chloropentamethylbenzoic acid.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding pentamethylbenzene.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Chloropentamethylbenzoic acid.
Reduction: Pentamethylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chloropentamethylbenzene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound is used in studies related to cellular interactions and molecular pathways.
Medicine: Research into potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of chloropentamethylbenzene involves its interaction with specific molecular targets. The chlorine atom and methyl groups influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate cellular pathways and biochemical processes, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentamethylbenzene: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
Chlorotetramethylbenzene: Contains one less methyl group, affecting its physical and chemical properties.
Chlorotrimethylbenzene: Further reduction in methyl groups, leading to different reactivity and applications.
Uniqueness
Chloropentamethylbenzene’s unique structure, with five methyl groups and one chlorine atom, provides distinct reactivity and interaction profiles compared to its similar compounds. This makes it particularly useful in specific research and industrial applications .
Propriétés
Numéro CAS |
5153-39-9 |
|---|---|
Formule moléculaire |
C11H15Cl |
Poids moléculaire |
182.69 g/mol |
Nom IUPAC |
1-chloro-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1-5H3 |
Clé InChI |
GWKDRPNLSOEGRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






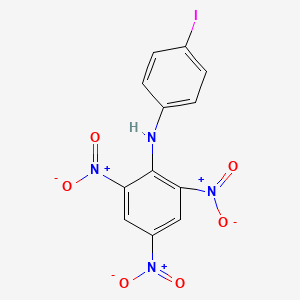


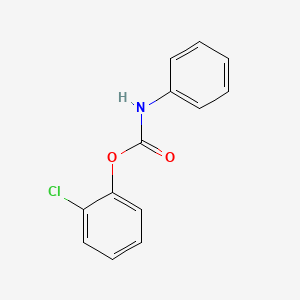
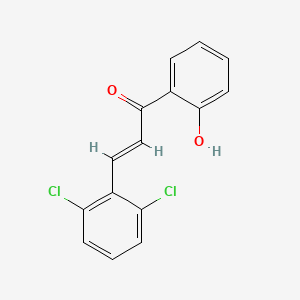

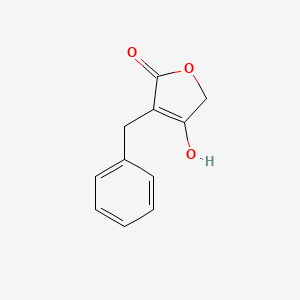
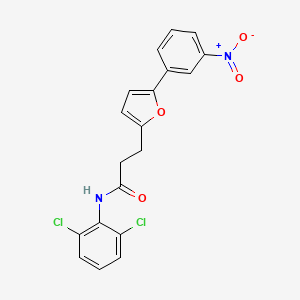
![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)
